N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide
Descripción
This compound features a propionamide core linked to a phenyl ring via a sulfamoyl bridge. The phenyl group is further connected to a piperidine ring substituted with a furan-2-ylmethyl group (Figure 1). This structure combines a sulfonamide moiety, known for enhancing binding affinity in medicinal chemistry, with a heterocyclic furan system that may influence pharmacokinetic properties such as metabolic stability and solubility .
Propiedades
IUPAC Name |
N-[4-[[1-(furan-2-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-2-20(24)22-17-5-7-19(8-6-17)28(25,26)21-14-16-9-11-23(12-10-16)15-18-4-3-13-27-18/h3-8,13,16,21H,2,9-12,14-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJOWIGYBZQBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 383.5 g/mol. Its structure includes a furan moiety, a piperidine ring, and a sulfamoyl group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H29N3O4S |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 1210333-15-5 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives containing piperidine and sulfamoyl groups have shown effectiveness against various bacterial strains. The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Research has demonstrated that the compound can inhibit the proliferation of cancer cells. A study focusing on related sulfamoyl derivatives showed significant cytotoxicity against human cancer cell lines, such as HT-29 (colon cancer) and TK-10 (kidney cancer). The most potent derivatives exhibited IC50 values in the low micromolar range, indicating their potential as anticancer agents.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Similar piperidine derivatives have been shown to modulate neurotransmitter levels and exhibit protective effects against neurotoxicity induced by various agents. This suggests that N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide may also possess neuroprotective properties.
The exact mechanism of action for N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide remains to be fully elucidated. However, it is hypothesized that its biological activity may be attributed to the following mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its neuroprotective effects.
- Oxidative Stress Reduction : Similar compounds have been shown to reduce oxidative stress markers in cellular models.
Case Studies and Research Findings
Numerous studies have explored the biological activity of compounds structurally related to N-(4-(N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)propionamide. Below are summaries of notable research findings:
Comparación Con Compuestos Similares
Comparison with Structurally Related Compounds
Structural Analogues with Sulfamoyl Phenyl Propionamide Backbone
(a) N-(4-(N-(3-Hydroxy-4-methylphenyl)sulfamoyl)phenyl)propionamide
- Key Differences : Replaces the furan-piperidine substituent with a 3-hydroxy-4-methylphenyl group.
(b) N-(4-(N-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide
Piperidine-Based Propionamide Derivatives
(a) N-Phenyl-N-(piperidin-4-yl)propionamide (Norfentanyl)
- Key Differences : Lacks the sulfamoyl bridge and furan substituent.
- Pharmacological Relevance: A known metabolite of fentanyl, norfentanyl exhibits reduced opioid receptor affinity due to the absence of the phenethyl group critical for μ-opioid receptor binding .
(b) N-(3,4-Difluorophenyl)-N-{1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl}propionamide
Compounds with Alternative Heterocycles or Linkers
(a) N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)
- Key Differences : Uses an ethoxy linker instead of sulfamoyl and incorporates a 3-phenylpropanamide chain.
- Physical Properties : Melting point (116.8–117.8°C) and moderate yield (61.9%) suggest crystallinity and synthetic accessibility .
(b) W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide)
Data Table: Comparative Analysis
Q & A
Q. Table 1: Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfamoylation | SOCl₂, DMF (catalytic), 0–5°C, 12 h | 65–75 | |
| N-alkylation | Furfuryl bromide, K₂CO₃, DMF, 60°C, 24 h | 50–60 | |
| Final coupling | Propionyl chloride, Et₃N, CH₂Cl₂, rt, 6 h | 70–80 |
Basic: What analytical techniques are recommended for confirming structural integrity and purity?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., furan protons at δ 6.2–7.4 ppm, piperidine CH₂ at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺ expected m/z: ~463.2) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced: How can researchers investigate the role of the furan-2-ylmethyl group in modulating biological activity?
Answer:
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing the furan with thiophene or phenyl groups to evaluate potency changes in enzyme inhibition assays .
- Molecular Docking : Use software like AutoDock to analyze hydrogen bonding (e.g., furan O with Tyr residues) and π-stacking interactions with target receptors .
- Mutagenesis : Validate binding hypotheses by mutating key receptor residues (e.g., Tyr→Ala) and measuring activity shifts .
Advanced: What strategies resolve contradictions in reported biological activities across studies?
Answer: Contradictions often arise from:
- Experimental Variability : Standardize assay conditions (e.g., pH, temperature) and use internal controls.
- Functional Group Stability : Assess compound degradation under assay conditions via LC-MS .
- Off-Target Effects : Perform selectivity profiling against related enzymes (e.g., kinase panels) .
Q. Table 2: Case Study – Conflicting IC₅₀ Values
| Study | Target Enzyme | IC₅₀ (nM) | Proposed Resolution |
|---|---|---|---|
| A | Protease X | 12 ± 2 | Verify buffer composition (divalent cations affect activity) |
| B | Protease X | 45 ± 5 | Confirm compound stability via stability-indicating HPLC |
Basic: What functional groups contribute to its reactivity and interactions?
Answer: Critical groups include:
- Sulfamoyl (–SO₂NH–) : Participates in hydrogen bonding with catalytic residues (e.g., Asp/Glu in proteases) .
- Furan-2-ylmethyl : Enhances lipophilicity (logP ~2.8) and mediates π-π interactions .
- Piperidine : Facilitates solubility via protonation at physiological pH .
Advanced: How to optimize pharmacokinetic properties without compromising activity?
Answer:
- Prodrug Design : Introduce ester groups to improve oral bioavailability, with hydrolysis in vivo .
- Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., furan oxidation) and block with fluorination .
- Permeability : Use Caco-2 cell assays to guide structural modifications (e.g., reducing H-bond donors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
